molecular formula C21H22N4O3S B2421545 N-(4-methoxyphenethyl)-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide CAS No. 941880-82-6

N-(4-methoxyphenethyl)-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide

Cat. No. B2421545
CAS RN: 941880-82-6
M. Wt: 410.49
InChI Key: DUQKZGRWKWOXIL-UHFFFAOYSA-N
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Description

N-(4-methoxyphenethyl)-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide, also known as MTUT, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. MTUT is a thiazole-based compound that has been synthesized using various methods.

Scientific Research Applications

Photochemistry

Research on thiazole derivatives like 2-(4-thiazolyl)-1H-benzimidazole has explored their photochemical reactions, particularly in the presence of singlet oxygen. These studies have revealed that thiazole compounds can undergo various photoreactions, leading to the formation of multiple products, which could have implications for understanding the photochemical behavior of similar compounds, including "N-(4-methoxyphenethyl)-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide" (Mahran, Sidky, & Wamhoff, 1983).

Corrosion Science

In corrosion science, thiazole derivatives have been studied for their potential as corrosion inhibitors. For instance, thiazole compounds have been evaluated for their effectiveness in protecting mild steel against corrosion in acidic environments. Such studies often involve molecular dynamics simulations and electrochemical techniques to assess the inhibition performance, which could be relevant for applications of "N-(4-methoxyphenethyl)-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide" in materials science and corrosion inhibition (Khaled & Amin, 2009).

properties

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]-2-[(3-methylphenyl)carbamoylamino]-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3S/c1-14-4-3-5-16(12-14)23-20(27)25-21-24-18(13-29-21)19(26)22-11-10-15-6-8-17(28-2)9-7-15/h3-9,12-13H,10-11H2,1-2H3,(H,22,26)(H2,23,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUQKZGRWKWOXIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)NC2=NC(=CS2)C(=O)NCCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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